Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate
Description
Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate is a chiral cyclopentane derivative with a 4-fluorobenzylamino substituent and an ethyl ester group. Its molecular formula is C₁₅H₂₀FNO₂, and molecular weight is 265.32 g/mol . The compound is identified by multiple CAS numbers, including 1140972-21-9 and 1033755-81-5, depending on stereochemical and salt forms . It serves as a critical intermediate in pharmaceutical synthesis, particularly for chiral ligands or bioactive molecules, owing to its stereochemical rigidity and fluorine-enhanced bioavailability .
Properties
IUPAC Name |
ethyl (1R,2S)-2-[(4-fluorophenyl)methylamino]cyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c1-2-19-15(18)13-4-3-5-14(13)17-10-11-6-8-12(16)9-7-11/h6-9,13-14,17H,2-5,10H2,1H3/t13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZRERDJXSZNIT-KGLIPLIRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@@H]1NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate typically involves a multi-step process. One common method starts with the preparation of the cyclopentanecarboxylate core, followed by the introduction of the fluorobenzylamino group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorobenzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor to pharmaceutical agents.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate involves its interaction with specific molecular targets. The fluorobenzylamino group is believed to play a key role in binding to target proteins or enzymes, thereby modulating their activity. The stereochemistry of the compound also influences its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
The stereochemistry of cyclopentane derivatives significantly impacts their physicochemical and biological properties. Key comparisons include:
Key Differences :
- Stereochemical Influence : The (1R,2S) configuration in the target compound enhances enantiomeric purity in chiral resolutions compared to (1S,2R) or (1S,2S) isomers .
- Substituent Effects: The 4-fluorobenzylamino group improves metabolic stability over non-fluorinated analogs (e.g., benzylamino derivatives) due to fluorine’s electronegativity and resistance to oxidation .
Functional Group Modifications
Variations in protecting groups or substituents alter reactivity and applications:
Key Differences :
- Protecting Groups: Boc and Cbz derivatives are preferred in stepwise syntheses due to orthogonal deprotection strategies, whereas the 4-fluorobenzylamino group is retained in final bioactive molecules .
- Solubility: The 4-fluorobenzylamino derivative exhibits lower aqueous solubility compared to Boc/Cbz analogs but higher lipid membrane permeability .
Cyclopentane vs. Cyclopropane Analogs
Cyclopropane derivatives with similar substituents highlight ring-strain effects:
Key Differences :
- Ring Strain : Cyclopropane derivatives (e.g., tosylate salt) exhibit higher reactivity due to ring strain, enabling rapid functionalization, whereas cyclopentane derivatives are more conformationally stable .
- Melting Points : Cyclopropane analogs often have higher melting points (e.g., 136–138°C for the tosylate salt) compared to cyclopentane esters, which are typically oils .
Research Implications
- Medicinal Chemistry: The 4-fluorobenzylamino group’s metabolic stability makes the compound a candidate for kinase inhibitors or GPCR-targeted therapies .
- Asymmetric Catalysis : Its rigid cyclopentane scaffold is exploited in designing chiral ligands for enantioselective reactions .
Biological Activity
Introduction
Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate is a synthetic compound with potential therapeutic applications. Its structure features a cyclopentane ring substituted with a 4-fluorobenzylamino group, which may contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic uses based on diverse research findings.
Chemical Properties
- Molecular Formula: C15H20FNO2
- Molecular Weight: 265.32 g/mol
- CAS Number: 1033756-46-5
Biological Activity Overview
This compound exhibits various biological activities that can be attributed to its structural features:
- Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit protein kinases, which are crucial for cell signaling and regulation.
- Antiviral Properties : Preliminary studies suggest that this compound could inhibit viral replication, particularly in the context of hepatitis C virus (HCV) by targeting the NS5B polymerase enzyme crucial for viral RNA synthesis .
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may exert neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases.
Inhibition of HCV NS5B Polymerase
A study highlighted the efficacy of this compound in inhibiting HCV NS5B polymerase. The compound was administered in vitro, showing a significant reduction in viral load compared to control groups. This suggests its potential as a therapeutic agent against hepatitis C .
Protein Kinase Inhibition
Research has indicated that derivatives of this compound can inhibit protein kinases involved in cancer progression. A specific study demonstrated that the compound reduced the phosphorylation levels of key proteins in cancer cell lines, indicating its potential role as an anticancer agent .
Data Table: Summary of Biological Activities
Pharmacological Applications
The biological activities suggest several pharmacological applications:
- Antiviral Therapy : Particularly for hepatitis C.
- Cancer Treatment : As a potential chemotherapeutic agent targeting specific kinases.
- Neuroprotection : Further studies needed to explore its efficacy in neurodegenerative conditions.
Q & A
Basic: What are the recommended synthetic routes for Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate, and how can stereochemical purity be ensured?
Category : Synthesis & Characterization
Answer :
The synthesis typically involves cyclopentanecarboxylate intermediates functionalized with fluorobenzylamine. A key step is the stereoselective introduction of the 4-fluorobenzylamino group at the (1R,2S) position. For example, fluorination methods using HF·pyridine and oxidation agents like mCPBA (meta-chloroperbenzoic acid) can be adapted from analogous cyclopentane derivatives . To ensure stereochemical purity:
- Use chiral catalysts or auxiliaries during amination.
- Employ HPLC with chiral columns (e.g., CHIRALCEL OJ-H) to verify enantiomeric excess, as demonstrated in similar cyclopentane ester syntheses .
- Confirm configurations via H NMR coupling constants and F NMR shifts, which are sensitive to stereochemical environments .
Advanced: How do the stereochemical (1R,2S) configurations influence the compound’s reactivity in nucleophilic substitution reactions?
Category : Reaction Mechanism & Stereochemistry
Answer :
The (1R,2S) configuration creates a steric and electronic environment that directs nucleophilic attack. For instance:
- The cyclopentane ring’s chair-like conformation positions the 4-fluorobenzylamino group in an axial or equatorial orientation, affecting accessibility.
- Fluorine’s electron-withdrawing effect enhances the electrophilicity of adjacent carbons, as seen in fluorinated cyclohexene carboxylates .
- Computational modeling (e.g., DFT) can predict reaction pathways by analyzing frontier molecular orbitals and transition states. Experimental validation via kinetic studies under varying temperatures and solvents is critical .
Basic: What analytical techniques are most reliable for characterizing this compound’s purity and structure?
Category : Analytical Chemistry
Answer :
- NMR Spectroscopy : H and F NMR are essential for confirming substituent positions and fluorine integration. For example, F NMR signals near δ –164 ppm indicate fluorine in an aromatic para position .
- Mass Spectrometry (ESI-MS) : Detects molecular ion peaks (e.g., [M+Na]) and fragmentation patterns to verify molecular weight .
- X-ray Crystallography : Resolves absolute configuration, as applied to structurally related fluorophenyl cyclohexene carboxylates .
Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
Category : Data Interpretation & Validation
Answer :
Discrepancies may arise from:
- Solubility differences : Use standardized solvents (e.g., DMSO with controlled water content) to ensure consistent bioavailability.
- Assay sensitivity : Compare results across orthogonal assays (e.g., fluorescence-based vs. radiometric assays).
- Metabolic stability : Perform liver microsome studies to assess degradation rates, as fluorinated compounds often exhibit unique metabolic profiles .
- Statistical rigor : Apply multivariate analysis to account for batch effects or plate-to-plate variability.
Basic: What are the key stability considerations for storing this compound?
Category : Material Stability
Answer :
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester group.
- Light sensitivity : Protect from UV exposure, as fluorobenzyl groups may undergo photodegradation.
- Humidity control : Use desiccants to avoid moisture-induced racemization at the chiral centers .
Advanced: What strategies optimize enantioselective synthesis yields for scaled-up production in academic labs?
Category : Process Chemistry
Answer :
- Catalyst screening : Test chiral ligands (e.g., binaphthyl derivatives) to enhance enantiomeric excess, as shown in asymmetric indene carboxylate syntheses .
- Solvent optimization : Polar aprotic solvents (e.g., dichloroethane) improve reaction rates and selectivity.
- Flow chemistry : Continuous flow systems reduce side reactions and improve heat transfer for exothermic steps .
Basic: How does the 4-fluorobenzyl group impact the compound’s physicochemical properties compared to non-fluorinated analogs?
Category : Structure-Property Relationships
Answer :
- Lipophilicity : Fluorine increases logP values, enhancing membrane permeability.
- Metabolic stability : The C–F bond resists oxidative degradation, prolonging half-life in biological systems .
- Electronic effects : Fluorine’s electronegativity alters pKa values of adjacent amine groups, affecting solubility and reactivity .
Advanced: What computational tools are effective for predicting this compound’s interactions with biological targets?
Category : Molecular Modeling
Answer :
- Docking simulations : Software like AutoDock Vina models binding affinities to receptors, leveraging the compound’s rigid cyclopentane core for pose prediction.
- MD simulations : GROMACS or AMBER can simulate dynamic interactions, highlighting conformational changes upon target binding.
- QSAR models : Train models using fluorinated cycloalkane datasets to predict ADMET properties .
Basic: What safety protocols are critical when handling this compound in the lab?
Category : Laboratory Safety
Answer :
- Ventilation : Use fume hoods to avoid inhalation of fluorinated vapors.
- PPE : Nitrile gloves and safety goggles are mandatory; fluorine-containing compounds can cause severe irritation.
- Waste disposal : Neutralize acidic byproducts before disposal, adhering to institutional guidelines for halogenated waste .
Advanced: How can researchers design SAR studies to explore the role of the cyclopentane ring in modulating biological activity?
Category : Structure-Activity Relationships (SAR)
Answer :
- Ring substituent variation : Synthesize analogs with methyl, hydroxyl, or carboxyl groups at different ring positions.
- Conformational analysis : Use NOESY NMR or X-ray crystallography to correlate ring puckering with activity .
- Biological assays : Test analogs against target enzymes (e.g., proteases) to identify critical steric or electronic interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
